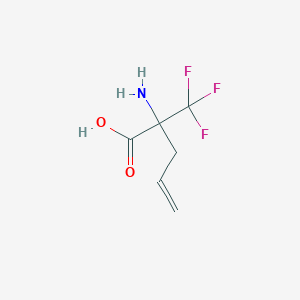

2-amino-2-(trifluoromethyl)pent-4-enoic Acid

Description

2-Amino-2-(trifluoromethyl)pent-4-enoic acid (C₆H₈F₃NO₂, CAS: 13136-) is a fluorinated non-proteinogenic amino acid characterized by a pent-4-enoic acid backbone substituted with a trifluoromethyl (-CF₃) group and an amino (-NH₂) group at the C2 position. The trifluoromethyl group confers unique physicochemical properties, including enhanced metabolic stability, increased acidity, and altered lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-amino-2-(trifluoromethyl)pent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c1-2-3-5(10,4(11)12)6(7,8)9/h2H,1,3,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIDMQLMUYGBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(trifluoromethyl)pent-4-enoic acid typically involves the introduction of the trifluoromethyl group into a suitable precursor molecule. One common method involves the reaction of 2-amino-4-pentenoic acid with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(trifluoromethyl)pent-4-enoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The double bond in the pent-4-enoic acid moiety can be reduced to form saturated derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of saturated derivatives of the pent-4-enoic acid moiety.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups can exhibit enhanced biological activity. The incorporation of 2-amino-2-(trifluoromethyl)pent-4-enoic acid into drug design can lead to the development of novel antiviral and antimicrobial agents. The trifluoromethyl group enhances lipophilicity, which can improve cell membrane permeability, making these compounds more effective in targeting intracellular pathogens .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Its structural similarity to natural amino acids allows it to interact with active sites of enzymes, potentially leading to the development of inhibitors for enzymes involved in various diseases, including cancer .

Biochemical Research

Protein Labeling and Modification

In biochemical studies, non-canonical amino acids (ncAAs) like this compound are used for site-specific labeling of proteins. This is particularly useful in studying protein interactions and dynamics through techniques such as fluorescence resonance energy transfer (FRET) or mass spectrometry. The unique properties of the trifluoromethyl group can serve as a distinctive probe in these analyses .

Studying Membrane Proteins

The compound's application extends to the study of integral membrane proteins, where it can be incorporated into proteins expressed in living cells. This enables researchers to investigate protein structure and function in a native environment, providing insights into membrane dynamics and signaling pathways .

Materials Science

Development of Functional Polymers

Recent advancements have explored the use of this compound in the synthesis of functional polymers. These polymers can exhibit enhanced thermal stability and chemical resistance due to the presence of trifluoromethyl groups. Such materials are valuable in coatings, adhesives, and other applications requiring durability under harsh conditions .

Photoresponsive Materials

The compound has been investigated for its role in photoresponsive materials, particularly in the development of positive photoresists used in lithography. The incorporation of this compound into resin formulations can enhance the sensitivity and resolution of photoresists, making them suitable for advanced semiconductor manufacturing processes .

Case Studies

Mechanism of Action

The mechanism of action of 2-amino-2-(trifluoromethyl)pent-4-enoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Pent-4-enoic Acid Derivatives

Fluorinated Amino Acids and Enzyme Inhibitors

- Key Differences: The trifluoromethyl group’s bulk and electronic effects may favor different enzyme interaction mechanisms compared to mono-fluorinated analogs. Position of unsaturation (pent-4-enoic vs. pent-2-enoic) affects metabolic outcomes; pent-4-enoic acid derivatives are stronger ketosis inducers .

Aromatic and Heterocyclic Analogs

- Key Differences :

Physicochemical and Metabolic Properties

- Acidity: The -CF₃ group lowers the pKa of the carboxylic acid (~2.5–3.5) compared to unsubstituted pent-4-enoic acid (pKa ~4.5) .

- Ketosis Induction: Unlike pent-2-enoic acid, pent-4-enoic acid derivatives significantly lower the 3-hydroxybutyrate/acetoacetate ratio, suggesting similar effects for the target compound .

Biological Activity

2-Amino-2-(trifluoromethyl)pent-4-enoic acid (CAS No. 114490-94-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group attached to a pent-4-enoic acid backbone. This unique structure contributes to its biological activity, influencing how it interacts with biological systems.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, compounds with similar structures often act as enzyme inhibitors or modulators of cellular pathways.

- Enzyme Inhibition : It is hypothesized that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and differentiation.

- Receptor Modulation : Similar compounds have been shown to interact with various receptors, leading to alterations in signaling pathways.

Anticancer Properties

Recent studies have indicated that derivatives of trifluoromethyl-containing compounds exhibit significant anticancer properties. For instance, the compound has been explored for its ability to inhibit the proliferation of cancer cells, particularly in breast cancer models.

Case Study: Inhibition of Breast Cancer Cell Proliferation

A study investigated the effects of related trifluoromethyl compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that these compounds inhibited cell proliferation through mechanisms involving upregulation of specific intracellular proteins such as CRABP2, which plays a role in retinoid signaling pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Trifluoromethyl derivative | MCF-7 | 15 | Upregulates CRABP2 |

| Trifluoromethyl derivative | MDA-MB-231 | 25 | Downregulates FABP5 |

Antibacterial Activity

Another area of interest is the antibacterial activity of this compound. Research has shown that certain derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria at low micromolar concentrations .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key factors include:

- Absorption : The presence of the trifluoromethyl group may enhance lipid solubility, facilitating better absorption.

- Metabolism : The metabolic pathways for this compound are yet to be fully characterized but may involve typical amino acid metabolism.

- Excretion : Renal excretion is likely given the polar nature of the compound.

Future Directions

Further research is warranted to fully understand the biological activity and therapeutic potential of this compound. Areas for future investigation include:

- Detailed Mechanistic Studies : Elucidating the exact biochemical pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Q & A

Q. What are the recommended synthetic routes for enantioselective preparation of 2-amino-2-(trifluoromethyl)pent-4-enoic acid and its derivatives?

Copper-catalyzed radical oxyfunctionalization of alkenes is a validated method for synthesizing structurally related pent-4-enoic acid derivatives. For example, 4-phenylpent-4-enoic acid and analogs with electron-withdrawing substituents (e.g., trifluoromethyl groups) are synthesized via this approach, enabling stereochemical control through chiral ligands or reaction conditions . Alternative methods include asymmetric hydrogenation of α,β-unsaturated precursors or enzymatic resolution of racemic mixtures.

Q. How can the trifluoromethyl group and alkene moiety in this compound be characterized spectroscopically?

- NMR : The trifluoromethyl group exhibits a distinct NMR signal near -60 to -70 ppm (split into quartets due to coupling with adjacent protons). The alkene protons show characteristic NMR coupling constants () for trans/cis configurations .

- IR : Stretching vibrations for C=O (carboxylic acid) appear at ~1700 cm, while C-F stretches are observed near 1100–1200 cm.

- Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., CHFNO) and fragments indicative of the alkene and trifluoromethyl groups .

Advanced Research Questions

Q. How does the structural modification of substituents influence the biological activity of this compound?

Studies on analogs like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid reveal that substituent position and electronic properties modulate collagenase inhibition. For example:

| Compound | IC (mM) | Gibbs Free Energy (kcal/mol) |

|---|---|---|

| (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid | 1.48 | -6.4 |

| (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid | 1.31 | -6.5 |

| Despite similar IC values, the 2,4-dichloro derivative forms a hydrogen bond with Gln215 (2.202 Å), while the 2,6-dichloro variant has a shorter H-bond (1.961 Å), suggesting divergent binding modes . |

Q. How can computational methods resolve discrepancies between in vitro activity and structural binding data?

Molecular docking and MD simulations are critical for reconciling similar IC values with divergent interaction profiles. For instance, docking analysis of collagenase inhibitors showed that Gibbs free energy alone may not fully explain inhibitory potency; π–π stacking and hydrophobic interactions with residues like Tyr201 also contribute significantly .

Q. What strategies optimize enantiomeric purity during synthesis?

- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to direct stereochemistry during alkylation .

- Catalytic Asymmetric Synthesis : Copper(I)/chiral phosphine ligand systems achieve >90% enantiomeric excess (ee) in related pent-4-enoic acid derivatives .

- Chromatographic Resolution : Chiral HPLC with amylose-based columns separates enantiomers post-synthesis .

Q. How does the trifluoromethyl group affect metabolic stability and bioavailability?

The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. However, its electronegativity may reduce solubility, necessitating formulation strategies (e.g., prodrugs like methyl esters) to improve bioavailability .

Methodological Considerations

- Data Contradictions : When IC values conflict with computational binding scores, validate using mutagenesis (e.g., Q215A mutants to disrupt H-bonding) or isothermal titration calorimetry (ITC) to measure binding thermodynamics .

- Analytical Pitfalls : The trifluoromethyl group can cause signal splitting in NMR, requiring high-field instruments or - correlation experiments for unambiguous assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.